N-Isopropil-2-nitroanilina

Descripción general

Descripción

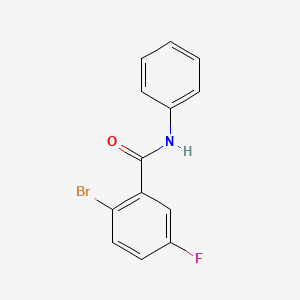

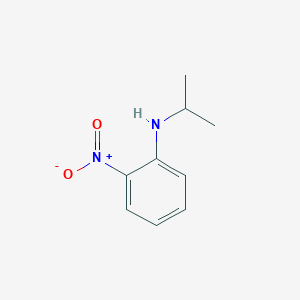

N-Isopropyl-2-nitroaniline is a derivative of aniline, carrying a nitro functional group in position 2 . It has a molecular weight of 180.21 .

Synthesis Analysis

The synthesis of anilines, including N-Isopropyl-2-nitroaniline, involves several steps. These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . The nitration of arenes and the reduction of nitroarenes are particularly relevant .Molecular Structure Analysis

The molecular structure of N-Isopropyl-2-nitroaniline is represented by the formula C9H12N2O2 . The InChI code for this compound is 1S/C9H12N2O2/c1-7(2)10-8-5-3-4-6-9(8)11(12)13/h3-7,10H,1-2H3 .Chemical Reactions Analysis

Aromatic polynitro compounds, such as N-Isopropyl-2-nitroaniline, have the ability to form “charge-transfer” complexes with aromatic hydrocarbons, especially those substituted with alkyl groups .Physical And Chemical Properties Analysis

N-Isopropyl-2-nitroaniline has a molecular weight of 180.21 . The exact physical properties such as boiling point, melting point, and density are not specified in the retrieved papers.Aplicaciones Científicas De Investigación

Reducción Catalítica en Síntesis Química

N-Isopropil-2-nitroanilina: se utiliza en la reducción catalítica de compuestos nitro a aminas, que son intermediarios fundamentales en la síntesis de productos farmacéuticos, colorantes y agroquímicos . La reducción del grupo nitro a menudo emplea varios sistemas catalíticos, y la this compound puede servir como un compuesto modelo para estudiar estas reacciones.

Aplicaciones Farmacéuticas

En la industria farmacéutica, This compound puede estar involucrada en la síntesis de derivados de anilina, que son componentes clave en la producción de diversos fármacos . Los compuestos de anilina se encuentran en productos naturales biológicamente activos y fármacos comunes, lo que indica el posible papel de la this compound en el desarrollo de fármacos.

Síntesis de Colorantes

El compuesto juega un papel en la síntesis de colorantes, donde puede actuar como un intermediario. El grupo nitro en This compound puede sufrir transformaciones químicas adicionales que son esenciales para crear moléculas complejas de colorantes .

Inhibición de la Corrosión

This compound: podría explorarse como un inhibidor de la corrosión en aplicaciones industriales. Si bien no hay estudios específicos sobre este compuesto como inhibidor de la corrosión disponibles fácilmente, sus análogos estructurales se han investigado por sus efectos inhibitorios sobre la corrosión metálica .

Fabricación de Explosivos

Los derivados de nitroanilina son conocidos por su aplicación en la fabricación de explosivos. El grupo nitro es un grupo funcional que se encuentra comúnmente en compuestos explosivos, y This compound podría usarse potencialmente en la síntesis de tales materiales .

Producción de Pesticidas

This compound: puede utilizarse en la producción de pesticidas. Los compuestos de nitroanilina a menudo son intermediarios en la síntesis de pesticidas, y sus derivados pueden diseñarse para atacar plagas específicas o mejorar la eficacia de las formulaciones de pesticidas .

Safety and Hazards

Safety measures for handling N-Isopropyl-2-nitroaniline include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

N-Isopropyl-2-nitroaniline is a type of aromatic amine. The primary targets of aromatic amines are often enzymes or receptors in the body, where they can bind and cause a change in the function of the target .

Mode of Action

Aromatic amines typically interact with their targets through a process called nucleophilic aromatic substitution . This involves the aromatic amine donating an electron pair to an electrophilic site on the target molecule, leading to a change in the target’s function .

Biochemical Pathways

Aromatic amines can affect a variety of biochemical pathways depending on their specific structure and the targets they interact with .

Pharmacokinetics

The basic nature of the compound may influence its absorption and distribution in the body .

Result of Action

The compound’s interaction with its targets can lead to changes in cellular function, potentially resulting in a variety of biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Isopropyl-2-nitroaniline. For example, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .

Propiedades

IUPAC Name |

2-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7(2)10-8-5-3-4-6-9(8)11(12)13/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFVERYDIPOZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442026 | |

| Record name | 2-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25186-42-9 | |

| Record name | N-(1-Methylethyl)-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25186-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxaspiro[2.4]heptane-2-methanol](/img/structure/B1600311.png)

![Tetraethyl [2,2'-bipyridine]-4,4'-diylbis(phosphonate)](/img/structure/B1600314.png)

![1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B1600316.png)

![Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]-](/img/structure/B1600317.png)